![molecular formula C18H15F3N4OS B2692601 N-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 391897-95-3](/img/structure/B2692601.png)

N-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

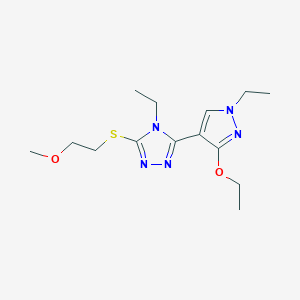

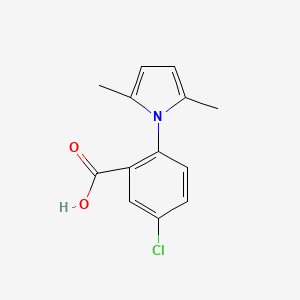

Molecular Structure Analysis

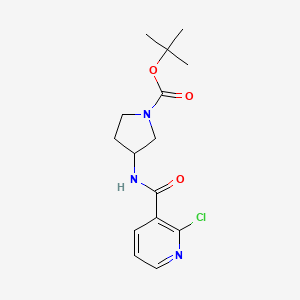

The molecular structure of this compound includes a 1,2,4-triazole ring, a trifluoromethyl group, a benzamide group, and a methylsulfanyl group. The trifluoromethyl group is known to significantly improve the physicochemical and pharmacological properties of the parent molecules .科学的研究の応用

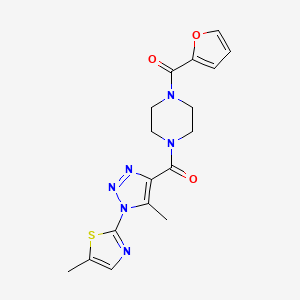

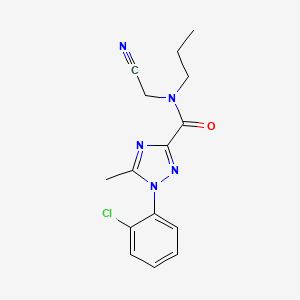

Catalysis and Organic Synthesis

Research highlights the utilization of similar triazole derivatives in the synthesis of complex molecules. For instance, the efficient approach for the regioselective synthesis of heterocyclic amides through microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions showcases the importance of triazole derivatives in organic synthesis, emphasizing their role as strategic intermediates for preparing valuable chemical entities (Moreno-Fuquen et al., 2019).

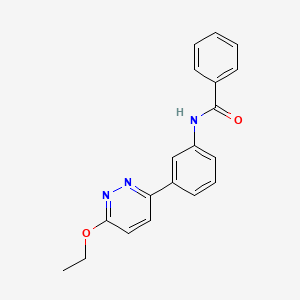

Antimicrobial Activities

Novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities, demonstrating their potential as biologically active compounds. The research into new Schiff bases synthesized from similar triazole compounds has shown significant antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Mange et al., 2013).

Material Science

In the field of material science, research on the synthesis of novel polyamides incorporating sulfide and sulfone units points towards the development of materials with enhanced thermal properties and flammability resistance. The study demonstrates how these compounds, potentially including similar triazole derivatives, can lead to the creation of materials with improved performance characteristics (Shabanian et al., 2015).

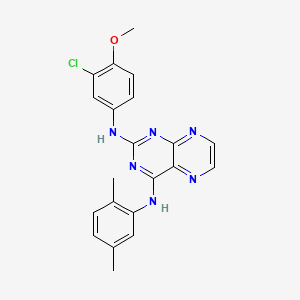

Antiviral and Anticancer Research

Moreover, benzamide-based 5-aminopyrazoles and their fused heterocycles have been synthesized, showing remarkable antiavian influenza virus activity. This signifies the role of such compounds in antiviral research, where modifications to the triazole core structure can lead to potent antiviral agents (Hebishy et al., 2020). Additionally, the synthesis and evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for their anticancer activity further demonstrate the versatility of triazole derivatives in developing new therapeutic agents (Ravinaik et al., 2021).

特性

IUPAC Name |

N-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N4OS/c1-27-17-24-23-15(11-22-16(26)12-6-3-2-4-7-12)25(17)14-9-5-8-13(10-14)18(19,20)21/h2-10H,11H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPDODRHIGRYJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid](/img/no-structure.png)

![(2,4-dimethylphenyl)(1,1-dioxido-4-(4-(trifluoromethoxy)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)methanone](/img/structure/B2692519.png)

![Ethyl 4-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate](/img/structure/B2692525.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide](/img/structure/B2692532.png)

![1-{7-Methyl-2-[(2-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B2692538.png)